REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:21][CH2:22][O:23]C2CCCCO2)[CH2:10][N:11]([CH3:20])[C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.[OH-].[Na+]>O1CCCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:21][CH2:22][OH:23])[CH2:10][N:11]([CH3:20])[C:12](=[O:19])[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3|
|
Name
|
N-[2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butyl]-N-methylbenzamide
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN(C(C1=CC=CC=C1)=O)C)CCOC1OCCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN(C(C1=CC=CC=C1)=O)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:21][CH2:22][O:23]C2CCCCO2)[CH2:10][N:11]([CH3:20])[C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.[OH-].[Na+]>O1CCCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]([CH2:21][CH2:22][OH:23])[CH2:10][N:11]([CH3:20])[C:12](=[O:19])[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3|
|
Name
|
N-[2-(3,4-dichlorophenyl)-4-(tetrahydropyran-2-yloxy)butyl]-N-methylbenzamide
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN(C(C1=CC=CC=C1)=O)C)CCOC1OCCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CN(C(C1=CC=CC=C1)=O)C)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |